B1191554 ABT-767

ABT-767

Cat. No. B1191554
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Scientific Research Applications

Pharmacokinetics of ABT-767

A population pharmacokinetic model developed for ABT-767 evaluated its behavior and the influence of patient demographics and baseline covariates on its pharmacokinetics. The study utilized plasma concentrations from 90 subjects, finding that ABT-767's pharmacokinetics could be adequately described by a two-compartment model with first-order absorption. Albumin was identified as a statistically significant covariate affecting ABT-767 pharmacokinetics, though it explained only a minor fraction of the variability. The research concluded that dosage adjustments based on body size, age, or mild renal impairment are not necessary for ABT-767, supporting its clinical applicability across a diverse patient population (Mittapalli et al., 2017).

Efficacy and Safety of ABT-767 in Cancer Therapy

ABT-767 has been the subject of several clinical trials aimed at determining its safety, pharmacokinetics (PK), and efficacy in patients with advanced solid tumors harboring BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. These studies have found ABT-767 to demonstrate dose-proportional pharmacokinetics up to the highest tested doses and identified an acceptable safety profile for Phase 2 studies. Notably, preliminary data suggests that ABT-767 possesses single-agent activity in BRCA-mutated tumors and high-grade serous ovarian cancer (OvC), highlighting its potential as a targeted oncological therapy (van der Biessen et al., 2018).

properties

Product Name

ABT-767

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.